Cas no 444176-39-0 (3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide)
![3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide structure](https://it.kuujia.com/scimg/cas/444176-39-0x500.png)
444176-39-0 structure
Nome del prodotto:3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide
3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 444176-39-0
- Z56848633
- 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- EN300-26610593
- AKOS001063156
- 3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide
-
- Inchi: 1S/C20H12ClN3O5/c21-14-3-1-12(2-4-14)19-8-6-16(29-19)9-13(11-22)20(26)23-17-7-5-15(24(27)28)10-18(17)25/h1-10,25H,(H,23,26)
- Chiave InChI: NIJVUNCRXMEHDE-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=C([N+]([O-])=O)C=C1O)(=O)C(C#N)=CC1=CC=C(C2=CC=C(Cl)C=C2)O1
Proprietà calcolate
- Massa esatta: 409.0465482g/mol
- Massa monoisotopica: 409.0465482g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 692
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 132Ų
Proprietà sperimentali
- Densità: 1.510±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 675.1±55.0 °C(Predicted)
- pka: 7.70±0.19(Predicted)
3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610593-0.05g |
3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
444176-39-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide Letteratura correlata
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
444176-39-0 (3-[5-(4-Chlorophenyl)-2-furanyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)-2-propenamide) Prodotti correlati
- 112062-49-4(3-Pyridinol, 5-[(2-methylpropyl)thio]-)
- 2137639-47-3(Pyrazine, 2-bromo-5-(phenylmethyl)-)
- 651735-61-4(8-Iodo-3,4-dihydronaphthalen-1(2H)-one)
- 2361724-82-3(N-(2H-indazol-6-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 338421-20-8(1,2,3-Thiadiazole, 5-(3,4-dichlorophenoxy)-)
- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)
- 2167939-63-9(1-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole)
- 439094-88-9(4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide)
- 441290-77-3(4-(diethylsulfamoyl)-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 2253733-10-5(HADA hydrochloride)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
